![molecular formula C19H20N2O2 B7436326 5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B7436326.png)
5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide, also known as ADX-48621, is a novel and selective positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). It has been studied for its potential therapeutic applications in various neurological disorders, such as fragile X syndrome, autism spectrum disorders, and schizophrenia.
Mécanisme D'action
5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that plays a key role in synaptic plasticity and neurotransmitter release in the central nervous system. By binding to a specific site on mGluR5, 5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide enhances the receptor's signaling activity, leading to increased release of glutamate and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include increased synaptic plasticity, enhanced long-term potentiation, and increased dendritic spine density in the hippocampus and prefrontal cortex. It has also been shown to reduce the expression of certain genes that are associated with neurological disorders, such as Fmr1 in fragile X syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide has several advantages for use in lab experiments. It is highly selective for mGluR5 and does not interact with other glutamate receptors, which reduces the potential for off-target effects. It also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide. One area of interest is in the development of new therapies for neurological disorders. 5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide has shown promise in preclinical studies, and further research is needed to determine its potential clinical applications. Another area of interest is in understanding the molecular mechanisms underlying its effects on synaptic plasticity and neurotransmitter release. This could lead to the development of new drugs that target these pathways. Finally, there is interest in developing new methods for synthesizing 5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide and other mGluR5 modulators, which could improve their availability for research and clinical use.
Méthodes De Synthèse
The synthesis of 5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide involves a series of chemical reactions, including the condensation of 2,6-dimethyl-3-pyridinecarboxylic acid with 1-bromo-2,3-dihydro-1H-indene, followed by acetylation and amidation to yield the final product.
Applications De Recherche Scientifique
5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in neurological disorders. In preclinical studies, it has been shown to improve cognitive function, reduce anxiety-like behaviors, and normalize social behavior in animal models of fragile X syndrome and autism spectrum disorders. It has also been studied for its potential antipsychotic effects in animal models of schizophrenia.
Propriétés
IUPAC Name |
5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-11-16(13(3)22)10-17(12(2)20-11)19(23)21-18-9-8-14-6-4-5-7-15(14)18/h4-7,10,18H,8-9H2,1-3H3,(H,21,23)/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBILEYSQFJPCS-GOSISDBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)C(=O)C)C(=O)NC2CCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C(=N1)C)C(=O)C)C(=O)N[C@@H]2CCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.